2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
The compound 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one features a fused triazolothiazine core, substituted with a 4-chlorophenyl group at position 2 and a naphthalen-1-yl group at position 5. Its structure combines aromatic electron-withdrawing (chlorophenyl) and bulky hydrophobic (naphthyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS/c22-15-10-8-14(9-11-15)20-23-21-25(24-20)19(26)12-18(27-21)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPKRQGFYFSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 1-naphthylamine to form an intermediate, which is then reacted with thiosemicarbazide to form the triazole-thiazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole-thiazine derivatives.
Substitution: Formation of substituted triazole-thiazine derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic compound featuring a triazole and thiazine ring system. This compound is utilized as a building block in the synthesis of complex molecules in chemistry. It is also explored in biological research for its potential antimicrobial, antifungal, and anticancer properties. Researchers are actively studying its interactions with biological targets to facilitate the development of new therapeutic agents.
Scientific Research Applications
- Chemistry 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one serves as a fundamental building block in the creation of more complex molecules, with its unique ring system rendering it a valuable intermediate in organic synthesis.
- Biology This compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is also studied for its interactions with biological targets to develop new therapeutic agents. 1,2,4-Triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties .
- Medicine In medicine, derivatives of 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one are being explored as potential drug candidates. The compound's ability to interact with specific enzymes and receptors makes it a promising lead for drug discovery.
- Industry This compound is used in the development of new materials with specific properties, including polymers and coatings, due to its stability and reactivity.
Chemical Reactions
2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions:
- Oxidation Oxidation can be achieved using agents like hydrogen peroxide or potassium permanganate.
- Reduction Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Structural Analogs with Triazolothiazine Cores
- 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one (C₁₉H₁₆ClN₃O₃S, CAS 620570-79-8):
- Structural Differences : Replaces the naphthyl group with a 3,4-dimethoxyphenyl substituent.
- Impact of Substituents : The methoxy groups enhance electron density and solubility compared to the hydrophobic naphthyl group in the target compound. This may increase reactivity in electrophilic environments but reduce membrane permeability .
- Synthetic Relevance : highlights that substituents on the alkenyl chain of triazolothiazines dictate regioselectivity during electrophilic cyclization, suggesting the naphthyl group in the target compound could influence synthetic pathways .
Triazolopyrimidinone Derivatives
- S1-TP, S2-TP, S3-TP (e.g., 5-(chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7-one): Core Structure: Triazolopyrimidinone vs. triazolothiazine. Electrochemical Behavior: S1-TP exhibits redox activity at carbon graphite electrodes, with oxidation peaks near +0.85 V (vs. Ag/AgCl). The triazolothiazine core, with sulfur instead of oxygen, may alter redox potentials due to differences in electron delocalization . Substituent Effects: Chlorophenyl/methoxyphenyl groups in both classes enhance stability but differ in steric effects—naphthyl’s bulkiness may hinder crystallization compared to smaller substituents .
Tetrazole Derivatives
- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole and analogs:
- Heterocycle Comparison : Tetrazole (5-membered ring) vs. triazolothiazine (6-membered fused ring).
- Spectral Data : Tetrazoles show characteristic IR peaks at ~2500 cm⁻¹ (N–H stretch) and NMR shifts for methyl groups (δ ~2.5 ppm). Triazolothiazines likely exhibit distinct spectral signatures due to sulfur and fused ring systems .
- Synthesis : Tetrazoles are synthesized via cycloaddition (e.g., NaN₃ with nitriles), whereas triazolothiazines may require regioselective cyclization (e.g., using halogenating agents as in ) .
Thiophene-Triazole Hybrids with Bioactivity
- Compound 19b (5-(4-chlorophenyl)-triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic acid):
- Bioactivity : Exhibits anticancer activity superior to doxorubicin (IC₅₀ ~0.8 µM). The 4-chlorophenyl group enhances cytotoxicity, while the thiophene-triazole core improves DNA intercalation. The triazolothiazine analog may show similar activity but with altered pharmacokinetics due to sulfur’s lipophilicity .
- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., naphthyl) in triazolothiazines may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Data Table: Key Properties of Comparable Compounds
*Estimated based on similar structures.
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one?
The compound can be synthesized via heterocyclic condensation reactions. A common approach involves coupling chlorophenyl and naphthyl precursors with a triazolothiazine core under catalytic conditions. For example, PEG-400 has been used as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid . Alternative methods use substituted benzoyl chlorides in stepwise nucleophilic substitution reactions .
Q. How is the compound characterized using spectroscopic methods?
Structural elucidation typically employs:
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
- ¹H NMR : Assigns protons on aromatic rings (e.g., naphthalenyl protons at δ 7.5–8.5 ppm) and heterocyclic systems (e.g., thiazinone protons at δ 5.0–6.0 ppm).
- Mass spectrometry : Confirms molecular weight (e.g., monoisotopic mass ~401 Da for analogs) .
Q. What initial biological activities have been reported for this compound?
Preliminary studies on structural analogs suggest antimicrobial and anticancer potential. For instance, thiazolo-triazole derivatives inhibit enzymes like cytochrome P450 or kinases involved in cell proliferation . Bioactivity screening often involves in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to evaluate temperature, catalyst loading, and solvent ratios.
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in multi-step syntheses .
- Catalyst screening : Transition metals (e.g., Pd/C) or heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity .
Q. How can contradictions in reported bioactivity data across studies be resolved?
Discrepancies may arise from variations in:
- Assay protocols : Standardize cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources.
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. nitro groups) alter binding affinities.
- Data normalization : Use internal controls (e.g., IC₅₀ values relative to reference drugs) .
Q. What strategies enable selective functionalization of the triazolothiazine core?
- Directed C-H activation : Palladium-catalyzed coupling to introduce aryl/alkyl groups at specific positions.
- Protecting groups : Temporary blocking of reactive sites (e.g., Boc protection for amine-containing substituents).
- Microwave-assisted synthesis : Accelerates regioselective reactions (e.g., Suzuki-Miyaura cross-coupling) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Simulates binding to enzymes (e.g., PARP-1, EGFR) using software like AutoDock or Schrödinger.
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS for trajectory analysis).
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogen, methoxy, nitro groups).
- Bioisosteric replacement : Swap thiazinone with thiadiazine or triazole cores.
- 3D pharmacophore mapping : Identify critical binding motifs using software like Phase .
Methodological Notes
- Contradictory evidence : Variations in synthetic protocols (e.g., solvent choice in vs. ) highlight the need for rigorous reproducibility checks.
- Advanced characterization : X-ray crystallography or HRMS can resolve ambiguities in NMR/IR assignments .
- Ethical considerations : Biological testing must adhere to OECD guidelines for in vitro/in vivo assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
